

Basic characterization of CBZ-Vaganciclovir

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Compound of Interest

Compound Name: CBZ-Vaganciclovir

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An In-depth Technical Guide on the Core Characterization of **CBZ-Vaganciclovir**

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBZ-Vaganciclovir, scientifically known as N-Carbobenzyloxy-L-valinyl-ganciclovir, is a key protected intermediate in the chemical synthesis of Valganciclovir, a widely used antiviral prodrug of Ganciclovir.[1][2] This document provides a comprehensive overview of the basic characterization of **CBZ-Vaganciclovir**, including its physicochemical properties, a detailed synthesis protocol, and methods for its analysis. The information is intended to support researchers and professionals involved in the development and manufacturing of antiviral therapeutics.

Physicochemical Properties

CBZ-Vaganciclovir is a white to off-white solid compound.[3] It is an ester formed between the primary hydroxyl group of the antiviral agent Ganciclovir and the carboxyl group of N-benzyloxycarbonyl-L-valine (CBZ-L-valine). This carbobenzyloxy (CBZ) protecting group is crucial for preventing unwanted side reactions during the synthesis of Valganciclovir.[2]

A summary of its known physicochemical properties is presented in Table 1. It is important to note that some of the presented data are computed or predicted values due to the limited availability of experimentally determined data in public literature.

Table 1: Physicochemical Properties of **CBZ-Vaganciclovir**

Property	Value	Source
CAS Number	194154-40-0	[1]
Molecular Formula	C ₂₂ H ₂₈ N ₆ O ₇	[1]
Molecular Weight	488.5 g/mol	[1]
IUPAC Name	[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate	[1]
Appearance	White to Off-White Solid	[3]
Solubility	Soluble in DMSO, Methanol	[3]
Density (Predicted)	1.46 g/cm ³	[3]
pKa (Predicted)	9.32 ± 0.20	[3]

Synthesis of CBZ-Vaganciclovir

The synthesis of **CBZ-Vaganciclovir** is a critical step in the production of Valganciclovir. The following protocol is a composite method derived from various patented and published procedures.[4][5][6] It describes the esterification of Ganciclovir with CBZ-L-valine using a carbodiimide coupling agent.

Experimental Protocol: Synthesis of CBZ-Vaganciclovir Monoester

Materials:

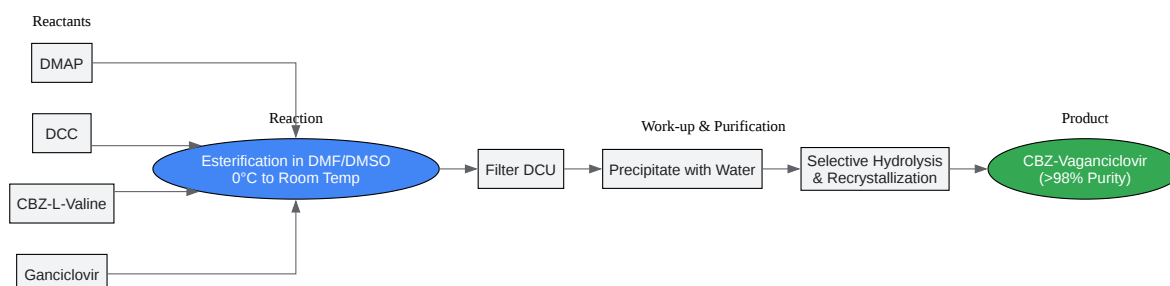
- Ganciclovir
- N-benzyloxycarbonyl-L-valine (CBZ-L-valine)
- N,N'-Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Toluene
- Triethylamine
- Ethanol
- Water

Procedure:

- In a clean, dry reaction vessel, dissolve Ganciclovir (1 equivalent), CBZ-L-valine (1.5-2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DMF or DMSO.
- Stir the mixture at room temperature until all solids are dissolved.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- In a separate flask, dissolve DCC (1.5-2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
- Slowly add the DCC solution to the reaction mixture dropwise, maintaining the temperature between 0-5 °C.
- Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DMF or DMSO.
- To the filtrate, add water to precipitate the crude product.

- Filter the crude product and wash with water.
- The crude product, which may contain a mixture of mono- and di-esters, is then purified. A common method involves refluxing the crude product in a solvent like toluene, followed by cooling and treatment with a mild base such as triethylamine to selectively hydrolyze the diester.[5]
- The resulting solid is collected by filtration.
- The solid is then dissolved in a suitable solvent such as ethanol or DMF, and the product is precipitated by the addition of water.[5]
- The purified **CBZ-Vaganciclovir** monoester is collected by filtration, washed with water, and dried under vacuum. A purity of >98% can be achieved with this method.[5]



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Caption: Synthesis workflow for **CBZ-Vaganciclovir**.

Analytical Characterization

The quality control of **CBZ-Vaganciclovir** is essential to ensure the purity and identity of this key intermediate. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.

Experimental Protocol: HPLC Analysis

The following HPLC method is designed for the analysis of **CBZ-Vaganciclovir** and its isomers, based on methodologies described in the literature.[7]

Chromatographic Conditions:

- Column: Chiral chromatographic column with cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica gel (e.g., CHIRALPAK® series).
- Mobile Phase: A mixture of water and a nitrile solvent (e.g., acetonitrile) in an isocratic elution.
- Flow Rate: 0.4-0.6 mL/min.
- Column Temperature: 10-20 °C.
- Detection Wavelength: 250-260 nm (typically 254 nm).
- Injection Volume: 10 µL.
- Diluent: A 1:1 (v/v) mixture of water and acetonitrile.

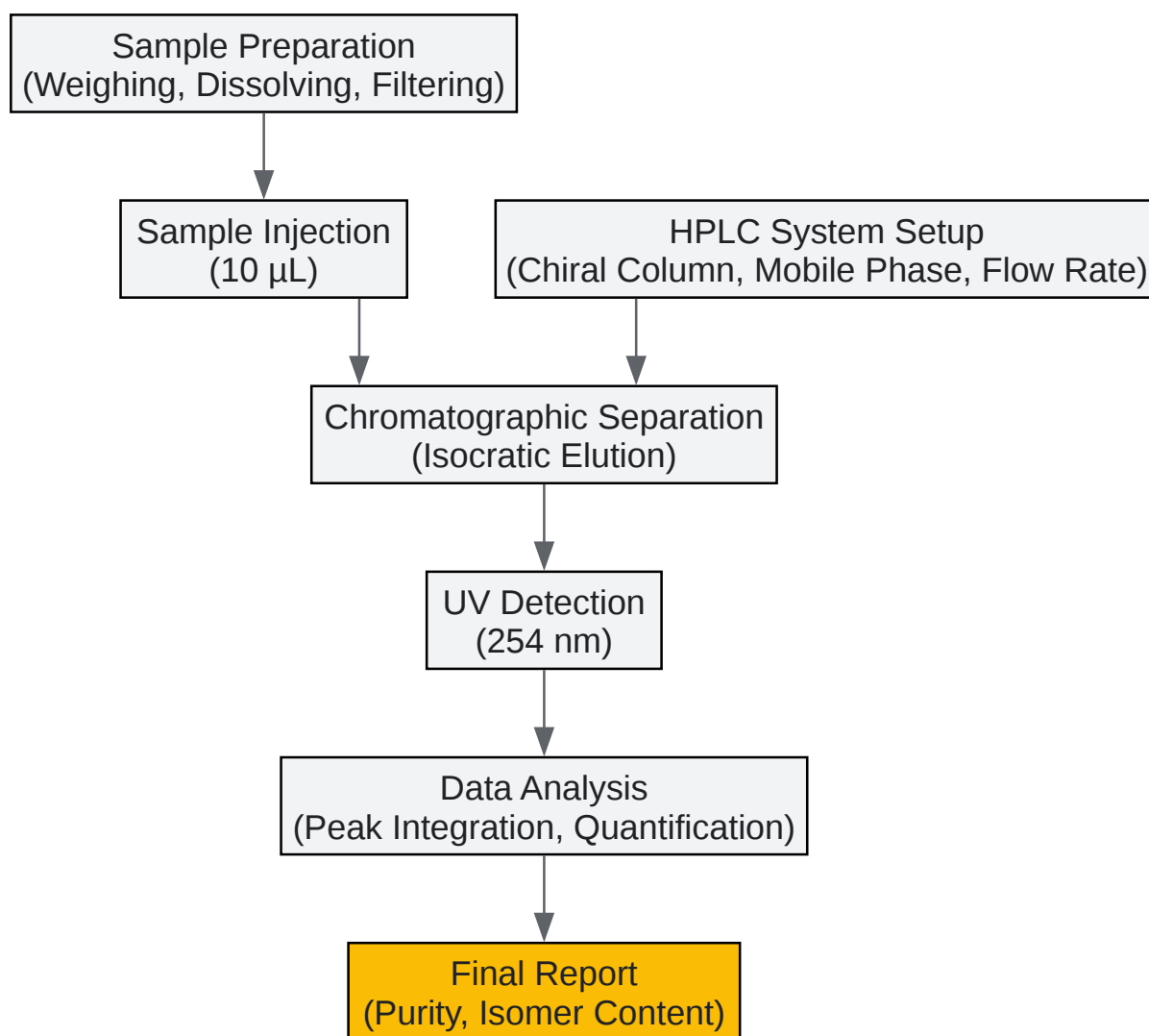
Sample Preparation:

- Accurately weigh a sample of **CBZ-Vaganciclovir**.
- Dissolve the sample in the diluent to achieve a known concentration.
- Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the prepared sample solution into the chromatograph.
- Record the chromatogram and determine the retention time and peak area of **CBZ-Vaganciclovir**.
- The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.



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Caption: Analytical workflow for **CBZ-Vaganciclovir** by HPLC.

Biological Context and Mechanism of Action

CBZ-Vaganciclovir itself is not a biologically active antiviral agent. Its significance lies in its role as a protected intermediate. The CBZ group is removed in a subsequent synthetic step to yield Valganciclovir.

Valganciclovir is a prodrug of Ganciclovir. After oral administration, it is rapidly absorbed and hydrolyzed by intestinal and hepatic esterases into Ganciclovir. Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine. In cells infected with cytomegalovirus (CMV), Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a viral-encoded protein kinase. Cellular kinases then further phosphorylate it to the active Ganciclovir triphosphate. This triphosphate form acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.[2]

Conclusion

CBZ-Vaganciclovir is a crucial intermediate in the synthesis of the antiviral drug Valganciclovir. This guide has provided a summary of its core characteristics, including physicochemical properties, a detailed synthesis protocol, and an analytical method for its quality control. The provided information and workflows are intended to be a valuable resource for scientists and professionals in the field of pharmaceutical development and manufacturing. Further research into the experimental determination of all physicochemical properties would be beneficial for a more complete characterization.

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